molecular formula C24H23NS B2971137 3-(benzylthio)-1-(2,5-dimethylbenzyl)-1H-indole CAS No. 681279-30-1

3-(benzylthio)-1-(2,5-dimethylbenzyl)-1H-indole

Cat. No.: B2971137
CAS No.: 681279-30-1
M. Wt: 357.52
InChI Key: QYNXSJKXUUJUDU-UHFFFAOYSA-N
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Description

3-(benzylthio)-1-(2,5-dimethylbenzyl)-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a benzylthio group and a 2,5-dimethylbenzyl group attached to the indole core, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylthio)-1-(2,5-dimethylbenzyl)-1H-indole typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Introduction of the Benzylthio Group: The benzylthio group can be introduced via a nucleophilic substitution reaction where a thiol reacts with a benzyl halide.

    Attachment of the 2,5-Dimethylbenzyl Group: This step involves the alkylation of the indole nitrogen with 2,5-dimethylbenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzylthio group, converting it to a thiol.

    Substitution: The indole core can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Nitrated or halogenated indole derivatives.

Scientific Research Applications

3-(benzylthio)-1-(2,5-dimethylbenzyl)-1H-indole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active indoles.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(benzylthio)-1-(2,5-dimethylbenzyl)-1H-indole depends on its interaction with molecular targets such as enzymes or receptors. The benzylthio and 2,5-dimethylbenzyl groups may enhance binding affinity and specificity to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(benzylthio)-1H-indole: Lacks the 2,5-dimethylbenzyl group, which may result in different chemical and biological properties.

    1-(2,5-dimethylbenzyl)-1H-indole:

    3-(methylthio)-1-(2,5-dimethylbenzyl)-1H-indole: Has a methylthio group instead of a benzylthio group, which may alter its chemical behavior.

Uniqueness

The presence of both the benzylthio and 2,5-dimethylbenzyl groups in 3-(benzylthio)-1-(2,5-dimethylbenzyl)-1H-indole makes it unique, potentially offering a combination of properties not found in other similar compounds. This dual substitution pattern can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

3-benzylsulfanyl-1-[(2,5-dimethylphenyl)methyl]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NS/c1-18-12-13-19(2)21(14-18)15-25-16-24(22-10-6-7-11-23(22)25)26-17-20-8-4-3-5-9-20/h3-14,16H,15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNXSJKXUUJUDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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